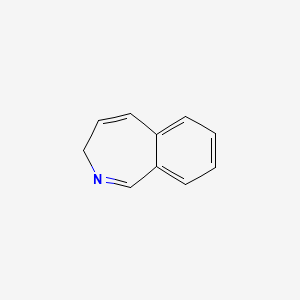

3H-2-benzazepine

Descripción

Propiedades

Número CAS |

264-20-0 |

|---|---|

Fórmula molecular |

C10H9N |

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

3H-2-benzazepine |

InChI |

InChI=1S/C10H9N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-6,8H,7H2 |

Clave InChI |

SRIAVEAVYZWELE-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC2=CC=CC=C2C=N1 |

Origen del producto |

United States |

Métodos De Preparación

Acid-Catalyzed Cyclization

The reaction of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions represents a foundational method. For instance, condensation of 2-aminobenzylamine with ketones in the presence of hydrochloric acid yields 3H-2-benzazepine derivatives via intramolecular imine formation followed by cyclization. Phosphoryl chloride (POCl₃) has been employed as both a catalyst and dehydrating agent, facilitating ring closure at elevated temperatures (80–100°C) with moderate to high yields (60–85%).

Lewis Acid-Mediated Intramolecular Cyclization

Aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) enable efficient cyclization of prefunctionalized precursors. A notable example involves the AlCl₃-mediated intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1-propanamine, producing 2-benzotriazolylmethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Subsequent nucleophilic substitution with Grignard reagents or sodium borohydride yields diverse 3H-2-benzazepine analogs.

Oxidative C–H Functionalization and Ring Expansion

A groundbreaking metal-free methodology developed by Bamberger et al. utilizes tetrahydroisoquinolines and diazomethanes in the presence of a TEMPO oxoammonium salt. This one-pot tandem reaction involves oxidative C–H bond functionalization followed by ring expansion, achieving 3-benzazepines in yields of 45–72% under mild conditions (room temperature, 12–24 hours). The protocol’s scalability and avoidance of transition metals make it environmentally favorable and suitable for pharmaceutical applications, exemplified by its application in synthesizing the drug Lorcaserin.

Acid Hydrolysis of Intermediate Precursors

Patent literature discloses the acid hydrolysis of tetrahydro-3H-2-benzazepine intermediates to access the dihydro derivatives. For example, treatment of 1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1'-cyclohexane] with 10% hydrochloric acid at reflux selectively cleaves the spirocyclic structure, yielding 4,5-dihydro-3H-2-benzazepine in >90% purity. This method’s efficiency stems from the stability of the intermediate under acidic conditions, avoiding over-oxidation.

Dehydrogenation Under Mild Oxidative Conditions

Dehydrogenation of tetrahydrospiro[3H-2-benzazepines] using potassium permanganate (KMnO₄) in dichloromethane with dibenzo-18-crown-6 as a phase-transfer catalyst produces 4,5-dihydro-3H-2-benzazepines. Optimized conditions (1–2 equiv. KMnO₄, room temperature, 5 mol% crown ether) afford yields of 90–95%, with the reaction mechanism involving sequential oxidation and imine formation. This method is particularly advantageous for synthesizing sterically hindered derivatives inaccessible via cyclization.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed cyclization | POCl₃, 80–100°C | 60–85 | High scalability | Requires harsh conditions |

| Oxidative C–H expansion | TEMPO, RT | 45–72 | Metal-free, mild conditions | Moderate yields |

| AlCl₃-mediated cyclization | AlCl₃, CH₂Cl₂, RT | 70–88 | Versatile for substitutions | Sensitive to moisture |

| KMnO₄ dehydrogenation | KMnO₄, crown ether, RT | 90–95 | High yields, mild conditions | Limited to specific intermediates |

Mechanistic Insights and Reaction Optimization

Cyclization Pathways

Cyclization typically proceeds through imine or enamine intermediates, with protonation of the carbonyl group enhancing electrophilicity for nucleophilic attack by the amine. In AlCl₃-mediated reactions, the Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and facilitating ring closure.

Oxidative Functionalization

The TEMPO-mediated mechanism involves single-electron transfer (SET) from tetrahydroisoquinoline to the oxoammonium salt, generating a nitrogen-centered radical. Subsequent C–H abstraction and recombination with diazomethane yield the expanded ring.

Análisis De Reacciones Químicas

Reaction Conditions and Optimization

2.1 Solvents and Catalysts

-

Cyclization : Polyphosphoric acid or aluminum chloride are used as catalysts .

-

Heck-Suzuki : DMF/water (3:1) and Pd(PPh₃)₂Cl₂/K₃PO₄ are optimal for high yields .

-

Hydrogenation : Palladium on barium sulfate in tetrahydrofuran .

2.2 Yield Improvements

The Heck-Suzuki reaction achieves yields up to 55% under optimized conditions, with higher yields observed when using vinyl potassium trifluoroborate instead of phenylboronic acid .

Functional Group Transformations

3.1 Oxidation

3H-2-Benzazepines undergo oxidation using m-chloroperbenzoic acid to form dihydro derivatives. For example, 8-chloro-4,5-dihydro-1-phenyl-3H-2-benzazepine is oxidized to yield products with unsaturated bonds at the 4,5-position .

3.2 Reduction

Hydrogenation of propargylamides or alkyne precursors (e.g., 3-amino-1-[2-(2-chlorobenzoyl)-4-chlorophenyl]propyne) using palladium catalysts produces fully saturated benzazepine derivatives .

3.3 Substitution Reactions

-

Alkylation : Thiones derived from cyclization react with triethyloxonium tetrafluoroborate to form alkylthio derivatives .

-

Methanesulfonation : Methanesulfonic acid converts benzazepines into their methanesulfonate salts .

Key Reaction Data

Mechanisms and Scope

5.1 Intramolecular vs. Intermolecular Cyclization

Intramolecular cyclization dominates in the formation of 3H-2-benzazepines, though intermolecular condensation can occur under specific conditions (e.g., AlCl₃) .

5.2 Diversification via Suzuki Coupling

The Heck-Suzuki tandem reaction enables the introduction of diverse substituents (e.g., phenyl, vinyl) at specific positions, expanding the structural variety of benzazepines .

Aplicaciones Científicas De Investigación

3H-2-benzazepine has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.

Medicine: Benzazepine derivatives have shown promise in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.

Industry: 3H-2-benzazepine is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3H-2-benzazepine involves its interaction with specific molecular targets and pathways. For instance, certain benzazepine derivatives act as dopamine receptor antagonists, influencing neurotransmitter signaling in the brain . Other derivatives inhibit enzymes like squalene synthase, affecting lipid metabolism . The exact mechanism depends on the specific structure and functional groups present on the benzazepine scaffold.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Benzazepine Derivatives

Structural and Functional Comparisons

The pharmacological and chemical properties of benzazepine derivatives depend on:

Substituent groups (e.g., esters, carboxylic acids, phenyl groups).

Ring saturation (tetrahydro vs. fully unsaturated).

Nitrogen positioning (1-, 2-, or 3-benzazepine isomers).

Table 1: Key Structural Features of 3H-2-Benzazepine Derivatives vs. Analogues

Key Findings:

Substituent Impact :

- The ethoxycarbonyl-phenylpropyl group in benazepril enhances lipophilicity, improving membrane penetration and prolonging half-life .

- Acetic acid ethyl ester in benazepril facilitates hydrolysis to the active dicarboxylic acid form, critical for ACE inhibition.

Ring Saturation :

- Tetrahydro-3H-2-benzazepine (as in benazepril) offers conformational rigidity, optimizing binding to ACE’s zinc-binding domain. Unsaturated analogues (e.g., 1H-1-benzazepine) exhibit flexibility, favoring interactions with central nervous system receptors.

Isomer Differences :

Research Implications and Limitations

The provided evidence focuses on benazepril’s components but lacks explicit pharmacokinetic or toxicity data for direct comparisons. Further studies should explore:

- Metabolic stability of 2-benzazepines vs. 1- or 3-isomers.

- Substituent effects on off-target interactions (e.g., 1-benzazepines’ neurological side effects).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-2-benzazepine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic or basic conditions. For example, NIH compounds (e.g., NIH 8310, NIH 8377) use allyl and methoxy substituents introduced via nucleophilic substitution or catalytic hydrogenation . Characterization relies on NMR (¹H/¹³C) for regiochemical confirmation and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection, referencing retention times against known standards .

Q. How is the structural stability of 3H-2-benzazepine derivatives evaluated under varying pH conditions?

- Methodological Answer : Stability studies involve incubating compounds in buffered solutions (pH 1–12) at 37°C, followed by LC-MS monitoring of degradation products. Key parameters include half-life calculations and identification of hydrolytic byproducts (e.g., ring-opened amines or ketones). Structural integrity is confirmed via comparative IR spectroscopy to detect functional group alterations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities of 3H-2-benzazepine analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). To reconcile

Standardize assay conditions (buffer ionic strength, temperature).

Validate receptor expression levels in cell lines via Western blot.

Perform competitive binding curves with reference ligands (e.g., NIH 8684) to calculate Ki values, ensuring statistical power (n ≥ 3) .

- Cross-reference structural activity relationships (SAR) to identify substituents (e.g., cyclopropylmethyl in NIH 8684) that enhance selectivity .

Q. How can impurity profiling of 3H-2-benzazepine derivatives be optimized for regulatory compliance?

- Methodological Answer : Use reversed-phase HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) and gradient elution (acetonitrile/0.1% TFA) to separate impurities. Quantify using relative retention times (RRT) and peak area thresholds (≤0.5% for individual impurities, ≤2.0% total) as per pharmacopeial guidelines . For trace-level detection, employ UHPLC-MS/MS with MRM transitions specific to common byproducts (e.g., hydrolyzed esters or dimeric adducts) .

Q. What computational approaches predict the metabolic fate of 3H-2-benzazepine derivatives?

- Methodological Answer :

Perform in silico metabolism prediction using software like MetaSite or GLORYx to identify probable Phase I/II modification sites (e.g., allyl group oxidation, glucuronidation).

Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).

Correlate metabolic stability (t½) with logP and topological polar surface area (TPSA) to prioritize analogs for in vivo studies .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for 3H-2-benzazepine derivatives targeting CNS receptors?

- Methodological Answer :

Library Design : Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, heterocyclic groups at positions 3 and 7).

Assay Cascade : Prioritize compounds via high-throughput screening (HTS) for binding affinity (D2, 5-HT2A), followed by functional assays (cAMP inhibition, β-arrestin recruitment).

Data Interpretation : Use multivariate analysis (PCA or PLS) to link structural descriptors (e.g., Hammett σ values, steric bulk) to activity cliffs .

Q. What statistical methods address batch-to-batch variability in 3H-2-benzazepine synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Analyze variance (ANOVA) to identify critical factors. For reproducibility, use control charts (X-bar/R) to monitor purity and yield across batches, applying corrective actions if CpK < 1.33 .

Ethical & Reporting Considerations

Q. How to ethically report negative or inconclusive results in 3H-2-benzazepine studies?

- Methodological Answer : Disclose all experimental conditions (e.g., solvent purity, equipment calibration) to enable replication. Use the ARRIVE guidelines for preclinical data, including raw datasets in supplementary materials. Address limitations explicitly (e.g., "No observed binding affinity may reflect assay sensitivity limits") to avoid misinterpretation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.